molecular formula C9H9N3O B11914354 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone

1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B11914354
M. Wt: 175.19 g/mol
InChI Key: DKNWPKSUGSZHIR-UHFFFAOYSA-N
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Description

1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone is an organic compound that belongs to the class of pyrazolo[1,5-a]pyridines This compound is characterized by a pyrazolo[1,5-a]pyridine core structure with an amino group at the 5-position and an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone can be synthesized through a multi-step process involving the cycloaddition of N-aminopyridinium ylides and ynals. This reaction builds the pyrazolo[1,5-a]pyridine core while introducing the amino group at the 5-position . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridines.

Scientific Research Applications

1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other pyrazolo[1,5-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(5-aminopyrazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)8-5-11-12-3-2-7(10)4-9(8)12/h2-5H,10H2,1H3

InChI Key

DKNWPKSUGSZHIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(C=CN2N=C1)N

Origin of Product

United States

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